4,6-Difluoro-1-methyl-1H-indazole
Overview
Description
4,6-Difluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of fluorine atoms at positions 4 and 6, along with a methyl group at position 1, makes this compound unique
Mechanism of Action
Target of Action
4,6-Difluoro-1-methyl-1H-indazole is a derivative of the indazole family . Indazole derivatives have been found to bind with high affinity to multiple receptors . They have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indazole derivatives, in general, are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indazole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indazole derivatives have shown diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-difluoroaniline with methylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. These processes often include steps to ensure high yield and purity, such as recrystallization and chromatographic purification.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4,6-Difluoro-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study biological pathways and interactions due to its unique chemical properties.
Comparison with Similar Compounds
1-Methyl-1H-indazole: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
4,6-Dichloro-1-methyl-1H-indazole: Chlorine atoms instead of fluorine, which may alter its chemical reactivity and biological activity.
4,6-Difluoro-1H-indazole: Lacks the methyl group, which can affect its steric properties and reactivity.
Uniqueness: 4,6-Difluoro-1-methyl-1H-indazole is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential as a pharmacophore.
Properties
IUPAC Name |
4,6-difluoro-1-methylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALATZHJJHGFEMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299716 | |
Record name | 4,6-Difluoro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185767-08-1 | |
Record name | 4,6-Difluoro-1-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185767-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Difluoro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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